Electron-Withdrawing Capacity vs. 4-Methyloxazole
4-Methyl-1,3-oxazole-2-carbonitrile is expected to be significantly less electron-rich and less basic than 4-Methyl-1,3-oxazole. The nitrile group at the 2-position is a strong electron-withdrawing group via induction, which decreases the electron density on the oxazole ring, particularly at the C2 position, compared to an unsubstituted analog [1]. This is a class-level inference based on the well-characterized Hammett substituent constant for a nitrile group (σp = 0.66) versus a hydrogen atom (σp = 0.00).
| Evidence Dimension | Electronic effect (Hammett substituent constant, σp) |
|---|---|
| Target Compound Data | σp ≈ 0.66 (from 2-CN group) |
| Comparator Or Baseline | 4-Methyl-1,3-oxazole (no 2-CN group, σp = 0.00 for H) |
| Quantified Difference | Δσp = 0.66 (qualitatively more electron-deficient) |
| Conditions | Not applicable; this is a theoretical structural comparison. |
Why This Matters
This difference in electron density dictates the compound's reactivity in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions, making it a distinct building block.
- [1] MDPI. (1997). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. View Source
